![molecular formula C21H25N5 B2478137 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine CAS No. 1427985-02-1](/img/structure/B2478137.png)
4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a pyrimidine ring, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced using a method similar to the Debus-Radziszewski imidazole synthesis . The pyrimidine ring could be synthesized using the Biginelli reaction . The piperidine ring could be formed using a method such as the Mannich reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a variety of conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the imidazole ring could participate in nucleophilic substitution reactions, while the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación
Pharmacological Applications
Phosphodiesterase (PDE) Inhibition and Antimicrobial Activities
A study by Bukhari et al. (2013) focused on the synthesis of a novel series of compounds related to the specified chemical structure, showing marked activities in PDE inhibition and antimicrobial assays. Some compounds demonstrated significant anti-bacterial and anti-fungal properties, indicating their potential as pharmacological agents (Bukhari et al., 2013).
Antiprotozoal Drugs
Sundberg et al. (1990) reported the synthesis of quaternary 2-phenylimidazo[1,2-a]pyridinum salts showing considerable antiparasitic activity. These compounds were effective against Trypanosoma rhodesiense, suggesting their potential as antiprotozoal drugs (Sundberg et al., 1990).
Chemical Synthesis and Functionalization
Synthesis of Fused Imidazole Heterocyclic Selenoesters
Sharma et al. (2018) developed a methodology for synthesizing selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine, which were evaluated for chemical detoxification of mercury chloride (HgCl2). This study showcases the versatility of these compounds in synthesizing materials that could be used for environmental detoxification (Sharma et al., 2018).
Regiospecific Synthesis of Substituted Compounds
Katritzky et al. (2003) described a regiospecific synthesis approach for 3-substituted imidazo[1,2-a]pyridines, pyrimidines, and other related compounds. This method provided a way to obtain these compounds efficiently, highlighting their utility in synthetic chemistry (Katritzky et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-imidazol-1-yl-6-[2-(4-propan-2-ylphenyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-16(2)17-6-8-18(9-7-17)19-5-3-4-11-26(19)21-13-20(23-14-24-21)25-12-10-22-15-25/h6-10,12-16,19H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSUDDKRJJNTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCCN2C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

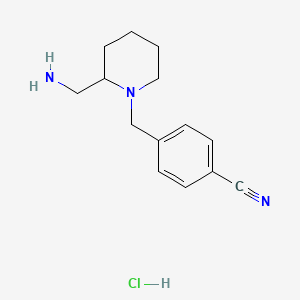
![N~4~-(2-methoxybenzyl)-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)

![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)
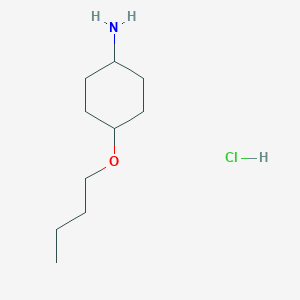
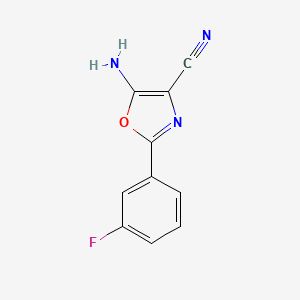
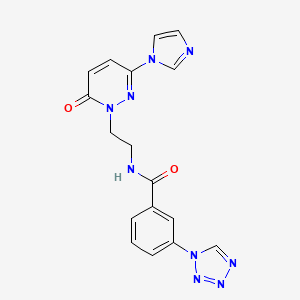
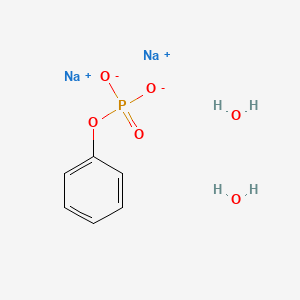
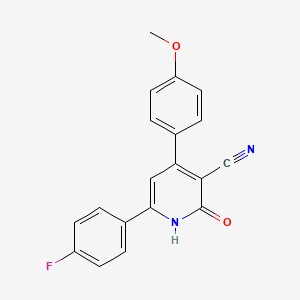
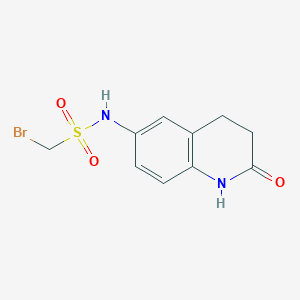
![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
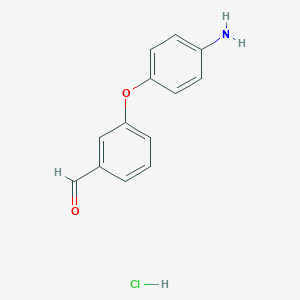
![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)